molecular formula C7H9NO3S B8773879 2-Methyl-6-(methylsulfonyl)pyridin-3-ol

2-Methyl-6-(methylsulfonyl)pyridin-3-ol

Cat. No.: B8773879
M. Wt: 187.22 g/mol
InChI Key: COFZHMVKTKXPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(methylsulfonyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 2-position, and a methylsulfonyl group at the 6-position of the aromatic ring. The methylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-methyl-6-methylsulfonylpyridin-3-ol

InChI

InChI=1S/C7H9NO3S/c1-5-6(9)3-4-7(8-5)12(2,10)11/h3-4,9H,1-2H3

InChI Key

COFZHMVKTKXPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Comparisons of 6-Substituted Pyridin-3-ol Derivatives

Compound Name Substituent at 6-Position Electronic Effect Key Properties/Applications References
This compound Methylsulfonyl (SO₂CH₃) Strong electron-withdrawing Enhanced stability, hydrophobic interactions
2-Chloro-6-iodo-5-methylpyridin-3-ol Iodo (I) Moderate electron-withdrawing Halogen bonding potential; radiopharmaceutical applications
6-Methyl-3-pyridinol Methyl (CH₃) Weak electron-donating Baseline reactivity; precursor for drug synthesis
2-Methyl-6-(trifluoromethyl)pyridin-3-ol Trifluoromethyl (CF₃) Strong electron-withdrawing High thermal stability; agrochemical intermediates
2-Chloro-6-(hydroxymethyl)pyridin-3-ol Hydroxymethyl (CH₂OH) Electron-donating (via -OH) Increased hydrophilicity; biochemical probes
6-(2-Methylpropoxy)pyridin-3-ol Isobutoxy (OCH₂CH(CH₃)₂) Electron-donating (alkoxy) Tunable solubility; polymer synthesis

Electronic and Steric Considerations

  • Methylsulfonyl vs. Trifluoromethyl : Both groups are electron-withdrawing, but the methylsulfonyl group offers stronger resonance stabilization due to the sulfone’s polarizable sulfur atom. This enhances acidity at the 3-hydroxy position compared to trifluoromethyl analogs .
  • Methylsulfonyl vs. Halogens (Iodo/Chloro): Halogens provide less pronounced electron withdrawal but enable cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with sulfones .
  • Methylsulfonyl vs.

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